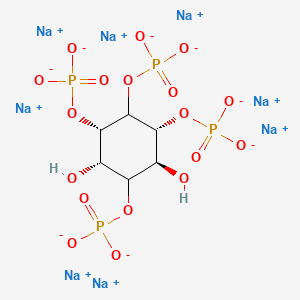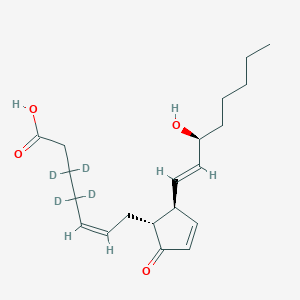
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt): is a metabolite of inositol phosphate that plays a crucial role in cellular signaling. It is formed by the phosphorylation of inositol-1,4,5-triphosphate by inositol-1,4,5-triphosphate 3-kinase . This compound is known for its ability to increase intracellular calcium levels, which is essential for various cellular processes .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is the calcium channels located on both the endoplasmic reticulum and the plasma membrane . These channels play a crucial role in the regulation of intracellular calcium levels, which are vital for various cellular processes.
Mode of Action
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) interacts with its targets by opening the calcium channels on both the endoplasmic reticulum and the plasma membrane . This action results in the release of calcium from internal stores and allows the influx of calcium from outside the cell .
Biochemical Pathways
The compound is formed by the phosphorylation of Ins(1,4,5)P3 by inositol 1,4,5-triphosphate 3-kinase . The increase in intracellular calcium levels triggered by the compound affects various biochemical pathways, particularly those involving calcium signaling .
Pharmacokinetics
Its solubility in ethanol, dmso, and dimethyl formamide suggests that it may have good bioavailability .
Result of Action
The primary molecular and cellular effect of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is the increase in intracellular calcium levels . This can lead to various downstream effects, depending on the specific cellular context. For example, it can influence muscle contraction, neurotransmitter release, and gene expression.
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound increases intracellular calcium levels by two distinct mechanisms: opening calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .
Cellular Effects
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation may also be affected .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is synthesized through the phosphorylation of inositol-1,4,5-triphosphate. The reaction is catalyzed by inositol-1,4,5-triphosphate 3-kinase . The reaction conditions typically involve the use of ATP as a phosphate donor and magnesium ions as cofactors to facilitate the kinase activity .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves large-scale enzymatic reactions using purified inositol-1,4,5-triphosphate 3-kinase. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling .
Common Reagents and Conditions:
Phosphorylation: ATP and magnesium ions are commonly used reagents for the phosphorylation of inositol-1,4,5-triphosphate to form D-myo-Inositol-1,3,4,5-tetraphosphate.
Dephosphorylation: Specific phosphatases can dephosphorylate D-myo-Inositol-1,3,4,5-tetraphosphate, reverting it to inositol-1,4,5-triphosphate.
Major Products:
Phosphorylation: The major product is D-myo-Inositol-1,3,4,5-tetraphosphate.
Dephosphorylation: The major product is inositol-1,4,5-triphosphate.
Scientific Research Applications
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate (sodium salt):
D-myo-Inositol-1,2,4,5-tetraphosphate (sodium salt): Another isomer of inositol tetraphosphate with different phosphorylation sites.
D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt): A similar compound with different phosphate group positions.
Uniqueness: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct receptors and channels involved in calcium signaling . This specificity makes it a valuable tool in studying cellular signaling pathways and understanding the regulation of intracellular calcium levels .
Properties
IUPAC Name |
octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMPPDYTHNACQ-QAVKKEKOSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














